alpha-Spinasterol

Overview

Description

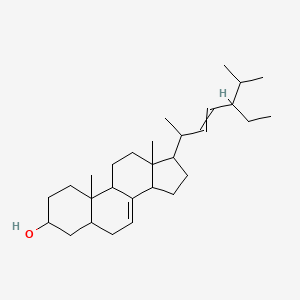

Alpha-spinasterol (C₂₉H₄₈O; molecular weight: 412.69 g/mol) is a Δ⁷,²²-stigmastadien-3β-ol phytosterol first isolated from spinach (Spinacia oleracea) . It is widely distributed in plants such as Phytolacca americana, Impatiens glandulifera, and Argania spinosa . Structurally, it features a double bond at positions 7 and 22 in the stigmastane skeleton, distinguishing it from other sterols like β-sitosterol or stigmasterol .

Preparation Methods

Alpha-Spinasterol can be extracted from plant sources using organic solvents like hexane. The extraction process involves chromatographic analysis to isolate the compound from other substances . In industrial settings, the extraction is often followed by purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Alpha-Spinasterol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Mitsunobu reaction is used to synthesize its derivatives by introducing azido, amino, and amide groups at the C-3 position . These reactions often involve common reagents like azides, amines, and amides under specific conditions . The major products formed from these reactions are derivatives with enhanced biological activities .

Scientific Research Applications

Treatment of Benign Prostatic Hyperplasia (BPH)

Overview

Alpha-spinasterol has shown promising results in the management of benign prostatic hyperplasia, a common condition characterized by the enlargement of the prostate gland. A study using a testosterone-induced rat model demonstrated that this compound significantly reduced prostate weight and levels of dihydrotestosterone (DHT) and testosterone in serum and prostate tissue.

Key Findings

- Reduction in Hormone Levels : Treatment with this compound resulted in lower serum testosterone levels (10.53 ng/ml) compared to untreated BPH animals (20.80 ng/ml) and significantly decreased DHT levels (14.74 ng/ml vs. 23.95 ng/ml) .

- Histopathological Improvements : Histological examination revealed that this compound treatment led to only mild glandular hyperplasia, contrasting with significant hyperplasia observed in untreated animals .

Neuroprotective Effects

Cholinesterase Inhibition

this compound exhibits moderate inhibitory activity against cholinesterase enzymes, which are critical targets for Alzheimer's disease treatment. The compound demonstrated an IC50 value of 44.19 µg/mL, indicating its potential as a lead compound for developing drugs aimed at neurodegenerative diseases .

Antioxidant Properties

Although this compound showed weak radical scavenging activity, it still contributes to the overall antioxidant defense mechanism, which is beneficial in neuroprotection .

Antidiabetic Properties

Mechanisms of Action

Recent studies have highlighted the antidiabetic effects of this compound, including:

- Enhanced Insulin Secretion : It promotes insulin secretion from pancreatic cells.

- Improved Glucose Uptake : this compound enhances glucose uptake into skeletal muscle cells, potentially aiding in the management of type 2 diabetes .

Research Insights

- In vitro studies indicated that this compound improved insulin sensitivity and reduced insulin resistance, making it a candidate for further development as an antidiabetic agent .

Potential in Cancer Therapy

This compound has been investigated for its anticancer properties, particularly its ability to modulate pathways involved in tumor growth and progression. Its anti-inflammatory effects may also contribute to its anticancer activity by reducing chronic inflammation associated with cancer development .

Summary Table of Applications

Mechanism of Action

Alpha-Spinasterol exerts its effects through multiple molecular targets and pathways. It inhibits cyclooxygenases (COX-1 and COX-2), antagonizes the transient receptor potential vanilloid 1 receptor (TRPV1), and modulates the expression of various cytokines and chemokines . These actions contribute to its anti-inflammatory, antioxidant, and anticancer properties .

Comparison with Similar Compounds

Pharmacological Significance:

- Antidiabetic Nephropathy : At 9.5 pmol/L, alpha-spinasterol inhibits high glucose-induced mesangial cell proliferation, demonstrating 1,000-fold greater potency than simvastatin in diabetic mice models .

- Antioxidant and Anti-inflammatory : Reduces oxidative stress and modulates inflammatory pathways, making it a candidate for neurodegenerative and metabolic disorders .

Structural and Functional Comparison

Key Differences:

- Double Bond Configuration : this compound’s Δ⁷,²² structure contrasts with β-sitosterol (Δ⁵) and stigmasterol (Δ⁵,²²), affecting membrane fluidity and receptor interactions .

- Bioactivity Specificity : this compound uniquely inhibits TRPV1, while β-sitosterol is more effective in modulating cholesterol absorption .

Quantitative Content in Natural Sources

Notes:

- This compound is less abundant than β-sitosterol in most plants but is highly concentrated in Impatiens glandulifera roots, making this species a superior extraction source .

Pharmacokinetic and Mechanistic Contrasts

(A) Antidiabetic Activity :

- This compound: Reduces urinary protein excretion and renal hypertrophy in diabetic mice at nanomolar concentrations, comparable to insulin .

- Beta-sitosterol : Primarily lowers LDL cholesterol but lacks direct nephroprotective effects .

(B) Neuroactive Properties :

- This compound : Antagonizes TRPV1, elevating seizure thresholds in mice (ED₅₀: 10 mg/kg) .

- Stigmasterol : Modulates GABA receptors but shows weaker TRPV1 affinity .

(C) Extraction Efficiency :

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating α-spinasterol from plant sources, and how can extraction efficiency be optimized?

- Methodological Answer : α-Spinasterol is typically extracted using non-polar solvents like hexane, with sequential extraction steps to maximize yield. For example, triple hexane extraction of freeze-dried Impatiens glandulifera roots achieves ~100% recovery . Efficiency depends on solvent choice, extraction duration, and plant material preparation (e.g., freeze-drying vs. air-drying). GC-MS or HPLC is used for quantification, with α-spinasterol identified via retention indices and NMR data (e.g., 1H-NMR peaks at δ 5.16 ppm for H-22 and δ 0.55 ppm for H-18) .

Q. What biological activities are attributed to α-spinasterol, and how are these validated experimentally?

- Methodological Answer : α-Spinasterol exhibits COX-1/COX-2 inhibition (IC50: 16.17 μM and 7.76 μM, respectively) and TRPV1 antagonism, validated via in vitro enzyme assays and murine pain models . Bioactivity studies require dose-response curves, negative controls (e.g., vehicle-treated samples), and statistical validation (e.g., ANOVA for inter-group comparisons). Reference standards (HPLC ≥98% purity) must be used to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported α-spinasterol yields across studies, particularly between Impatiens glandulifera and other plant sources?

- Methodological Answer : Discrepancies often arise from differences in extraction protocols (e.g., solvent polarity, multiple extraction steps) and plant organ specificity. For instance, Impatiens glandulifera roots yield ~1% α-spinasterol, while leaves contain trace amounts . Standardizing protocols (e.g., using triple hexane extraction) and reporting yield per gram of dry weight can mitigate variability. Cross-lab validation using shared reference materials is critical .

Q. What advanced structural elucidation techniques are recommended for α-spinasterol characterization, and how should conflicting spectral data be addressed?

- Methodological Answer : Combine 1D/2D NMR (e.g., COSY, HSQC) with high-resolution mass spectrometry (HR-MS) for unambiguous identification. Conflicting spectral data (e.g., shifts due to solvent effects) should be resolved by replicating conditions from literature (e.g., CDCl3 solvent in NMR) and referencing published datasets (e.g., Ahmed et al., 2022) . For novel derivatives, X-ray crystallography can confirm stereochemistry .

Properties

IUPAC Name |

17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVFJDZBLUFKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871672 | |

| Record name | (24xi)-Stigmasta-7,22-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.